2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide
Overview
Description
2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a phenoxy group, a hydrazinecarbonyl group, and a phenylprop-2-en-1-ylidene moiety, making it a subject of interest in various fields such as medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves the reaction of phenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through additional reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: A simpler analog with similar chemical properties.
Phenylhydrazine derivatives: Compounds with similar hydrazinecarbonyl groups.
Chalcone derivatives: Compounds with similar phenylprop-2-en-1-ylidene moieties.
Uniqueness
2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(22-21-13-7-10-16-8-3-1-4-9-16)14-20-19(24)15-25-17-11-5-2-6-12-17/h1-13H,14-15H2,(H,20,24)(H,22,23)/b10-7+,21-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCOAJZZIJBQMA-FPQBULDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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